N-Boc-4-[2-(4-methylphenyl)ethynyl]-D-phenylalanine
Description
Predicted Molecular Geometry:
- Ethynyl linkage : The triple bond (C≡C) between the phenyl and 4-methylphenyl groups enforces a linear geometry (bond angle ~180°), minimizing steric clashes.
- Phenyl ring orientation : The 4-methylphenyl group adopts a coplanar arrangement with the parent phenyl ring, stabilized by π-π interactions.
- Hydrogen bonding : The Boc carbonyl oxygen and carboxylic acid group participate in intermolecular hydrogen bonds, likely forming a monoclinic lattice similar to L-phenylalanine’s P2 space group.
Table 1: Hypothetical Crystallographic Parameters
| Parameter | Predicted Value |
|---|---|
| Space group | P2 |
| Unit cell (Å) | a=8.78, b=6.07, c=31.60 |
| β angle (°) | 96.8 |
| Z (molecules/unit) | 8 |
Comparative Analysis with Related Boc-Protected Phenylalanine Derivatives
This compound distinguishes itself from simpler derivatives through its extended conjugation and steric profile. Below, we contrast it with N-Boc-4-ethynyl-D-phenylalanine, a structurally related compound lacking the 4-methylphenyl group.
Table 2: Structural and Physicochemical Comparison
Key Observations:
- Steric effects : The 4-methylphenyl group introduces steric hindrance, potentially reducing crystallization propensity compared to the unsubstituted ethynyl derivative.
- Electronic effects : Extended conjugation through the ethynyl bridge may redshift UV-Vis absorption maxima, as seen in similar systems.
- Synthetic utility : The methyl group enhances lipophilicity, favoring applications in membrane-permeable peptide therapeutics.
Properties
IUPAC Name |
(2R)-3-[4-[2-(4-methylphenyl)ethynyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-16-5-7-17(8-6-16)9-10-18-11-13-19(14-12-18)15-20(21(25)26)24-22(27)28-23(2,3)4/h5-8,11-14,20H,15H2,1-4H3,(H,24,27)(H,25,26)/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAJQICNGHOTIF-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sonogashira Cross-Coupling as the Central Strategy
The Sonogashira reaction is the most widely employed method for introducing the ethynyl-aryl group. A representative protocol involves:
Starting Materials :
-
N-Boc-4-iodo-D-phenylalanine methyl ester
-
4-Methylphenylacetylene
Catalytic System :
-
Palladium Source : Pd(PPh₃)₂Cl₂ (5 mol%)
-
Co-Catalyst : CuI (10 mol%)
-
Base : Triethylamine (3 equiv)
Mechanistic Overview :
-
Oxidative addition of Pd(0) to the aryl iodide.
-
Transmetallation with copper acetylide.
Yield : 65–78% after column chromatography (silica gel, hexane/ethyl acetate).
Alternative Approaches: Suzuki-Miyaura and Negishi Couplings
While less common, these methods are explored for substrates sensitive to alkyne reactivity:
Suzuki-Miyaura Coupling :
-
Reactants : N-Boc-4-boronic acid-D-phenylalanine + 4-methylphenyl ethynyl bromide
-
Conditions : Pd(OAc)₂ (2 mol%), SPhos ligand, K₂CO₃, DME/H₂O (3:1), 80°C.
Negishi Coupling :
-
Reactants : Zinc acetylide complex + N-Boc-4-iodo-D-phenylalanine
Optimization of Reaction Parameters
Palladium Ligand Screening
Ligands critically influence coupling efficiency:
Stereochemical Preservation Strategies
Racemization at the α-carbon is a major concern. Mitigation approaches include:
Low-Temperature Reactions
Conducting Sonogashira coupling at 0–25°C reduces epimerization risk, albeit with longer reaction times (48–72 h).
Sterically Hindered Bases
Using diisopropylethylamine (DIPEA) instead of triethylamine minimizes base-induced racemization.
Post-Reaction Processing
Deprotection and Hydrolysis
Purification Techniques
-
Column Chromatography : Silica gel, gradient elution (hexane → ethyl acetate).
-
Recrystallization : Ethanol/water (7:3) yields 95% pure product.
Analytical Characterization Data
Spectroscopic Profiles
Chemical Reactions Analysis
Types of Reactions
N-Boc-4-[2-(4-methylphenyl)ethynyl]-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the ethynyl group or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various bases and solvents depending on the specific reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at the phenyl or ethynyl positions.
Scientific Research Applications
N-Boc-4-[2-(4-methylphenyl)ethynyl]-D-phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of peptide-based drugs or as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of N-Boc-4-[2-(4-methylphenyl)ethynyl]-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and phenyl groups can facilitate binding to these targets, potentially modulating their activity. The Boc group serves as a protecting group, ensuring the compound remains stable and reactive under physiological conditions .
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, derived from the evidence:
*Calculated values based on substituent contributions.
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
- Lipophilicity: The 4-methyl group () moderately increases lipophilicity compared to unsubstituted phenylalanine. The 4-methoxy group () introduces polarity due to the oxygen atom, enhancing aqueous solubility but reducing membrane permeability. The 4-chloro () and 4-trifluoromethyl () groups significantly boost lipophilicity and electron-withdrawing effects, favoring interactions with hydrophobic protein pockets.
Biological Activity
N-Boc-4-[2-(4-methylphenyl)ethynyl]-D-phenylalanine is a phenylalanine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the D-phenylalanine moiety. The ethynyl group linked to the para position of the 4-methylphenyl ring enhances its lipophilicity and may influence its interaction with biological targets.
Molecular Formula
- Molecular Weight : 279.332 g/mol
- Molecular Formula : CHN O
Synthesis
The synthesis of this compound typically involves the coupling of D-phenylalanine derivatives with ethynylated aryl groups. The process often employs standard peptide synthesis techniques, including Fmoc or Boc strategies, followed by deprotection to yield the final product.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of phenylalanine, including this compound, exhibit significant antimicrobial activity. For instance, research indicated that certain phenylalanine amides showed activity against Mycobacterium abscessus, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μM . This suggests potential therapeutic applications in treating mycobacterial infections.
Enzyme Modulation
Phenylalanine derivatives have been studied for their role in modulating enzyme activity. Specifically, N-Boc derivatives can serve as inhibitors or activators for various enzymes involved in metabolic pathways. For example, some compounds have been identified as GLP-1 receptor modulators, which are crucial in diabetes management .
Case Studies
- Antimycobacterial Activity : A study focused on synthesizing phenylalanine derivatives reported a compound structurally similar to this compound that demonstrated effective inhibition against Mycobacterium abscessus. This work highlights the compound's potential as a scaffold for developing new antimycobacterial agents .
- GLP-1 Receptor Modulation : Another study explored non-peptide GLP-1 receptor modulators derived from phenylalanine structures. The findings suggest that modifications to the phenylalanine backbone can lead to compounds with enhanced receptor affinity and specificity, indicating a pathway for developing diabetes medications .
Table 1: Biological Activities of Phenylalanine Derivatives
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
